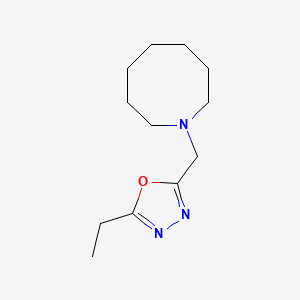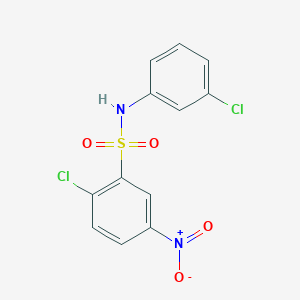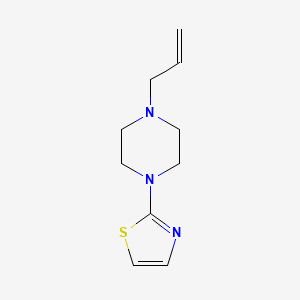![molecular formula C11H17N3OS B7544272 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B7544272.png)
1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one, also known as Thiothinone, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. Thiothinone has been found to exhibit a wide range of biological activities that make it a promising candidate for the development of new drugs.
作用机制
The exact mechanism of action of 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one is not fully understood. However, it is believed to act as a dopamine receptor antagonist, which may explain its antipsychotic effects. 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has also been shown to modulate the activity of the GABAergic system, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant effects. 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has also been shown to modulate the activity of the glutamatergic system, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has several advantages as a research tool. It is relatively easy to synthesize and is commercially available. 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has also been extensively studied, and its biological activities are well characterized. However, 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has some limitations as a research tool. It has been found to exhibit some toxicity in animal studies, which may limit its use in some experiments.
未来方向
There are several future directions for research on 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one. One area of interest is the development of new drugs based on 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one. 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has been found to exhibit a wide range of biological activities, and its structure can be modified to improve its pharmacological properties. Another area of interest is the investigation of the mechanism of action of 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one. Further studies are needed to fully understand how 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one exerts its biological effects. Finally, studies are needed to investigate the potential applications of 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one in the treatment of neurodegenerative disorders.
合成方法
The synthesis of 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one involves the reaction of 1-bromo-4-(1,3-thiazol-2-yl)piperazine with butanone in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism to yield 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one as the final product. The synthesis of 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has been optimized to achieve high yields and purity.
科学研究应用
1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and analgesic effects. 1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one has also been shown to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-2-3-10(15)13-5-7-14(8-6-13)11-12-4-9-16-11/h4,9H,2-3,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXFDMDODRYTGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{4-[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544199.png)
![4-(4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine](/img/structure/B7544201.png)
![4-{4-[5-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544209.png)
![4-(4-{5-[(3-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine](/img/structure/B7544217.png)
![N-{4-[3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B7544221.png)
![N-(5-ethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B7544229.png)
![4-{4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544238.png)
![1-(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine](/img/structure/B7544241.png)




![N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide](/img/structure/B7544285.png)